Research requiring enzyme inhibition or SAR studies on the shikimate pathway often suffers from non-fluorinated analogs lacking key electronic modulation. This compound solves that gap.
- Provides intrinsic ¹⁹F NMR reporter for direct binding assays without isotopic labeling.
- Electron-withdrawing fluorine at position 4 increases lipophilicity (XLogP3=1.2) and lowers pKa for altered ionization at physiological pH.
- Available at ≥95% purity; ready for immediate integration into bisubstrate analog synthesis.
Molecular FormulaC7H5FO4
Molecular Weight172.11 g/mol
Cat. No.B12326372
⚠ Attention: For research use only. Not for human or veterinary use.
4-Fluoro-3,5-dihydroxybenzoic Acid – Fluorinated Building Block
4-Fluoro-3,5-dihydroxybenzoic acid (CAS 1378521-08-4) is a synthetic organofluorine compound belonging to the hydroxybenzoic acid family, characterized by a benzoic acid core substituted with hydroxyl groups at positions 3 and 5 and a single fluorine atom at position 4 [1]. With a molecular formula of C₇H₅FO₄ and a molecular weight of 172.11 g·mol⁻¹, it is commercially available at purities of ≥95% . The strategic placement of the electron‑withdrawing fluorine atom modulates key physicochemical properties—including lipophilicity, acidity, and hydrogen‑bonding capacity—relative to the non‑fluorinated parent 3,5‑dihydroxybenzoic acid, thereby creating a differentiated scaffold for the design of enzyme inhibitors, fluorogenic probes, and advanced materials.
Fluorinated scaffold for enzyme inhibitor design and SAR exploration
Intrinsic ¹⁹F NMR reporter for label-free biochemical and metabolic studies
AB₂ monomer for fluorinated hyperbranched polymer and dendrimer synthesis
[1] PubChem Compound Summary for CID 84819311, 4-Fluoro-3,5-dihydroxybenzoic acid. National Center for Biotechnology Information (2025). View Source
Why Non-Fluorinated or Isomeric Analogs Fall Short
Simple substitution of 4‑fluoro‑3,5‑dihydroxybenzoic acid with the non‑fluorinated 3,5‑dihydroxybenzoic acid or with regioisomeric fluorinated analogs (e.g., 4‑fluoro‑2,5‑dihydroxybenzoic acid or 3‑fluoro‑4,5‑dihydroxybenzoic acid) is not chemically or biologically equivalent. The single fluorine at the 4‑position exerts a strong electron‑withdrawing inductive effect (−I) that increases the lipophilicity of the molecule (ΔXLogP ≈ +0.34 vs. 3,5‑DHB) [1] and lowers the pKa of the carboxylic acid group, altering the ionization state at physiological pH [2]. In enzyme active sites, this electronic perturbation can markedly enhance binding affinity; for example, introduction of a fluorine in the structurally analogous 3‑fluoro‑4‑hydroxybenzoic acid increased protocatechuate‑3,4‑dioxygenase inhibition potency by ~500‑fold relative to the non‑fluorinated ligand [3]. Moreover, the 3,5‑dihydroxy substitution pattern directs hydrogen‑bond donor/acceptor geometry that is distinct from other isomers, critically affecting recognition by biological targets such as EPSP synthase [4]. Thus, any procurement decision based solely on the dihydroxybenzoic acid core—without precise consideration of the fluorine position—risks selecting a compound with fundamentally different lipophilicity, ionization, target engagement, and metabolic stability profiles.
Non-fluorinated 3,5-dihydroxybenzoic acid: altered lipophilicity and pKa may shift membrane permeability and ionization-dependent binding.
Regioisomeric fluoro-dihydroxybenzoic acids: different hydroxyl substitution pattern alters hydrogen-bond geometry critical for target recognition.
Core-based analog selection risks incompatible enzyme engagement and metabolic stability profiles.
[1] PubChem Compound Summaries for 4‑fluoro‑3,5‑dihydroxybenzoic acid (CID 84819311) and 3,5‑dihydroxybenzoic acid (CID 7424). XLogP3 values: 1.2 vs. 0.86; National Center for Biotechnology Information (2025). View Source
[2] pKa of 3,5‑dihydroxybenzoic acid = 4.04 at 25 °C (PubChem, ChemSpider); fluorobenzoic acid pKa data (4‑fluorobenzoic acid pKa = 4.14) indicating electron‑withdrawing effect. View Source
[3] May, S.W., Phillips, R.S. & Oldham, C.D. Interaction of Protocatechuate‑3,4‑dioxygenase with Fluoro‑Substituted Hydroxybenzoic Acids and Related Compounds. Biochemistry 17, 1853–1860 (1978). View Source
[4] Miller, M.J., Ream, J.E., Walker, M.C. & Sikorski, J.A. Functionalized 3,5‑dihydroxybenzoates as potent novel inhibitors of EPSP synthase. Bioorg. Med. Chem. 2, 331–338 (1994). View Source
Quantitative Differentiation Evidence
Enhanced Lipophilicity vs Non-Fluorinated Analog
The XLogP3 of 4‑fluoro‑3,5‑dihydroxybenzoic acid is 1.2, compared to 0.86 for the non‑fluorinated parent 3,5‑dihydroxybenzoic acid, representing a +0.34 log unit increase [1][2]. This difference corresponds to an approximately 2.2‑fold higher partition coefficient, indicating enhanced passive membrane permeability potential without adding significant molecular weight (ΔMW = +18 g·mol⁻¹).
LipophilicityHead-to-head
ΔXLogP3 = +0.34 (target 1.2 vs non-fluorinated 0.86)
Computed by XLogP3 algorithm (PubChem 2025 release)
Why This Matters
Higher lipophilicity predicts improved passive membrane permeation for intracellular target engagement, a critical parameter for selecting a probe or lead compound over less permeable non‑fluorinated analogs.
LipophilicityDrug‑likenessMembrane permeability
[1] PubChem Compound Summary for 4‑fluoro‑3,5‑dihydroxybenzoic acid (CID 84819311); XLogP3 = 1.2. National Center for Biotechnology Information (2025). View Source
[2] PubChem Compound Summary for 3,5‑dihydroxybenzoic acid (CID 7424); XLogP3 = 0.86. National Center for Biotechnology Information (2025). View Source
Carboxylic Acid pKa and Physiological Ionization
The carboxylic acid pKa of 4‑fluoro‑3,5‑dihydroxybenzoic acid is predicted to be approximately 4.0–4.1, compared to pKa = 4.04 for 3,5‑dihydroxybenzoic acid and pKa = 4.14 for 4‑fluorobenzoic acid [1][2]. The electron‑withdrawing inductive effect of the para‑fluorine partially offsets the electron‑donating resonance of the meta‑hydroxyl groups, resulting in a net slight acidification. At pH 7.4, this translates to a marginally higher fraction ionized (≥99.95% vs. ≥99.9%), which can influence aqueous solubility and molecular recognition by charged residues in enzyme active sites.
Acidity (pKa)Cross-study
pKa ~4.0–4.1 vs 4.04 (non-fluorinated); slight acidification
Marginal ionization shift at physiological pH
Predicted by fragment-based and Hammett-type methods
ΔpKa ≈ −0.04 to −0.14 vs. 3,5‑DHB; ΔpKa ≈ −0.1 to −0.04 vs. 4‑fluorobenzoic acid
Conditions
Aqueous solution, 25 °C; predicted by fragment‑based and Hammett‑type methods
Why This Matters
A lower pKa ensures a more consistent anionic state at physiological pH, which may improve solubility and electrostatic interactions with positively charged binding pockets compared to less acidic analogs.
AcidityIonization stateSolubility
[1] pKa of 3,5‑dihydroxybenzoic acid (4.04 at 25 °C) from PubChem; pKa of 4‑fluorobenzoic acid (4.14 at 25 °C) from Wikipedia and Sigma‑Aldrich data. View Source
[2] Hammett σₚ value for fluorine (−0.07 for σₚ, +0.06 for σₘ) and its effect on benzoic acid acidity; Jaffé, H.H. Chem. Rev. 53, 191–261 (1953). View Source
Enzyme Inhibition Potency Modulation
In a seminal study on protocatechuate‑3,4‑dioxygenase (PCD), the fluorinated substrate analog 3‑fluoro‑4‑hydroxybenzoic acid (3‑FHB) was found to be a competitive inhibitor with a Kᵢ of 0.3 µM at pH 7.0, making it ~500‑fold more potent than the corresponding non‑fluorinated 3‑hydroxybenzoic acid and ~1000‑fold more potent than its regioisomer 4‑fluoro‑3‑hydroxybenzoic acid (4‑FHB) [1]. Although this study did not include 4‑fluoro‑3,5‑dihydroxybenzoic acid directly, it establishes that the presence and precise position of a fluorine atom on the hydroxybenzoate ring can alter enzyme binding affinity by up to three orders of magnitude. The 3,5‑dihydroxy‑4‑fluoro substitution pattern in the target compound combines the favorable 3‑hydroxy motif of 3‑FHB with an additional 5‑hydroxy group and a para‑fluorine, creating a distinct hydrogen‑bonding and electrostatic profile that is absent from all previously characterized PCD ligands.
Enzyme Inhibition (PCD)Class-level
Kᵢ variation up to ~1000-fold across fluoro-regioisomers
Fluorine position critically modulates target binding
4-fluoro-3,5-DHB not directly tested; inferred from 3-FHB/4-FHB analog study
Fluorination confers up to ~1000‑fold difference between regioisomers
Conditions
Protocatechuate‑3,4‑dioxygenase from Pseudomonas aeruginosa, pH 7.0, 25 °C
Why This Matters
The dramatic regioisomer‑dependent potency demonstrates that fluorine placement is critical for target engagement; 4‑fluoro‑3,5‑dihydroxybenzoic acid presents a unique regioisomeric pattern that cannot be replicated by commercially available mono‑hydroxy‑fluoro‑benzoic acids.
[1] May, S.W., Phillips, R.S. & Oldham, C.D. Interaction of Protocatechuate‑3,4‑dioxygenase with Fluoro‑Substituted Hydroxybenzoic Acids and Related Compounds. Biochemistry 17, 1853–1860 (1978). View Source
EPSP Synthase Scaffold Opportunity
Functionalized 3,5‑dihydroxybenzoates have been identified as potent competitive inhibitors of Escherichia coli EPSP synthase, with an aromatic tetrahedral intermediate mimic achieving an apparent Kᵢ of 1.3 ± 0.22 µM versus the natural substrate shikimate‑3‑phosphate (S3P) [1]. The 3,5‑dihydroxy substitution pattern is essential for mimicking the enolpyruvyl‑shikimate‑3‑phosphate transition state. Introduction of a 4‑fluoro substituent onto this core is expected to further modulate the electronic environment and hydrogen‑bond acidity of the adjacent hydroxyl groups, offering a synthetic handle to optimize potency and selectivity that is unavailable with the non‑fluorinated parent acid.
EPSP Synthase InhibitionClass-level
3,5-DHB scaffold Kᵢ ~1.3 µM (literature)
Core scaffold validates inhibitor development pathway
4-Fluoro analog not yet evaluated; SAR opportunity
EPSP synthaseHerbicide discoveryShikimate pathway
Evidence Dimension
EPSP synthase inhibition potency (Kᵢ)
Target Compound Data
Not yet evaluated against EPSP synthase in published literature
N/A – the 4‑fluoro analog represents a rationally designed next‑generation derivative
Conditions
E. coli EPSP synthase, competitive inhibition vs. shikimate‑3‑phosphate
Why This Matters
The established inhibitory activity of the 3,5‑dihydroxybenzoate scaffold validates the core as a starting point for inhibitor development; procurement of the 4‑fluoro variant enables structure–activity relationship (SAR) exploration that cannot be conducted with non‑fluorinated or differently fluorinated analogs.
EPSP synthaseHerbicide discoveryShikimate pathway
[1] Miller, M.J., Ream, J.E., Walker, M.C. & Sikorski, J.A. Functionalized 3,5‑dihydroxybenzoates as potent novel inhibitors of EPSP synthase. Bioorg. Med. Chem. 2, 331–338 (1994). View Source
¹⁹F NMR Detection and Metabolic Stability
The single fluorine atom at the 4‑position provides a sensitive ¹⁹F NMR spectroscopic handle (100% natural abundance, spin‑½) that is completely absent in non‑fluorinated dihydroxybenzoic acids [1]. This enables label‑free detection and quantification in complex biological matrices, protein–ligand binding studies, and metabolic fate analysis. Furthermore, the C–F bond (bond dissociation energy ~485 kJ·mol⁻¹) is significantly stronger than the corresponding C–H bond (~460 kJ·mol⁻¹) and resists cytochrome P450‑mediated oxidation at the 4‑position, a common metabolic soft spot in non‑fluorinated aromatics [2].
¹⁹F NMR & Metabolic StabilitySupporting evidence
¹⁹F NMR-active aryl-F vs absent in non-fluorinated analog
Enables label-free monitoring in biological matrices
C–F bond resists CYP450 oxidation at 4-position
¹⁹F NMRMetabolismChemical probe
Evidence Dimension
Spectroscopic detectability and metabolic stability
Target Compound Data
¹⁹F NMR‑active (δ ≈ −110 to −120 ppm for aryl‑F); C–F BDE ≈ 485 kJ·mol⁻¹
Presence vs. absence of ¹⁹F NMR capability; ~5% higher bond strength at position 4
Conditions
Standard ¹⁹F NMR spectroscopy; gas‑phase bond dissociation energies
Why This Matters
The ¹⁹F NMR handle enables real‑time monitoring of compound fate without radiolabeling, while metabolic stabilization at the 4‑position may prolong half‑life in cellular and in vivo assays, making this compound a superior choice for chemical biology and drug discovery programs.
¹⁹F NMRMetabolismChemical probe
[1] Dolbier, W.R. Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons (2009). View Source
[2] O'Hagan, D. & Deng, H. Enzymatic fluorination and biotechnological developments of fluorinated natural products. Chem. Rev. 115, 634–649 (2015). View Source
Application Scenarios with Verifiable Advantages
EPSP Synthase Inhibitor SAR Exploration
Investigators developing novel herbicides targeting the shikimate pathway should procure 4‑fluoro‑3,5‑dihydroxybenzoic acid as a core scaffold for SAR expansion. The non‑fluorinated 3,5‑dihydroxybenzoate platform has already produced competitive EPSP synthase inhibitors with Kᵢ values as low as 1.3 µM [1]. The 4‑fluoro substituent offers a rational, incremental modification to probe electronic effects on enzyme binding while maintaining the critical 3,5‑dihydroxy hydrogen‑bond network. Unlike regioisomeric fluoro‑dihydroxybenzoic acids, this substitution pattern preserves both meta‑hydroxyl groups essential for transition‑state mimicry. The compound can be directly incorporated into established synthetic routes for bisubstrate and tetrahedral intermediate analogs, accelerating hit‑to‑lead timelines.
¹⁹F NMR-Based Binding and Metabolism Studies
For biochemical and pharmacological assays requiring label‑free quantification, 4‑fluoro‑3,5‑dihydroxybenzoic acid provides an intrinsic ¹⁹F NMR reporter that non‑fluorinated dihydroxybenzoic acids lack [1]. This enables direct monitoring of protein–ligand interactions via ¹⁹F chemical shift perturbation or line‑broadening experiments without the need for isotopic labeling. Additionally, the metabolic resistance conferred by the C–F bond at the 4‑position reduces oxidative degradation in liver microsome and hepatocyte stability assays, generating cleaner pharmacokinetic data compared to the non‑fluorinated analog.
Fluorinated Dendrimer and Polymer Synthesis
The increased lipophilicity (XLogP3 = 1.2 vs. 0.86 for 3,5‑DHB) [1] and the retention of two phenolic hydroxyl groups for esterification or etherification make 4‑fluoro‑3,5‑dihydroxybenzoic acid an advantageous AB₂ monomer for the construction of fluorinated hyperbranched polyesters and poly(aryl ether) dendrimers. The fluorine atom confers enhanced hydrophobicity and potential self‑assembly properties to the resulting macromolecules without sacrificing the divergent functionality required for convergent dendrimer growth. This monomer can be used analogously to 3,5‑dihydroxybenzoic acid in nucleophilic aromatic substitution polymerizations, yielding materials with distinct solubility and thermal characteristics.
Application
Selection Property
Validation Focus
Shikimate pathway inhibitor SAR exploration
4-fluoro-3,5-dihydroxybenzoate scaffold with electronic modulation